N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide
Overview
Description
N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide is a heterocyclic compound with a complex structure that includes both triazole and benzotriazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide typically involves the reaction of benzotriazole derivatives with acetamide under specific conditions. One common method includes the use of benzotriazole as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives and heterocyclic compounds with triazole rings. Examples include:
Benzothiazole derivatives: Known for their biological activities and used in medicinal chemistry.
Other benzotriazole derivatives: Used in various applications, including corrosion inhibitors and UV filters.
Uniqueness
N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide is unique due to its specific structure, which combines both triazole and benzotriazole rings.
Properties
IUPAC Name |
N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7O/c1-3(16)9-4-2-5-7(12-14-10-5)8-6(4)11-15-13-8/h2H,1H3,(H,9,16)(H,10,12,14)(H,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYTUUZIWTYEAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=NNN=C2C3=NNN=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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